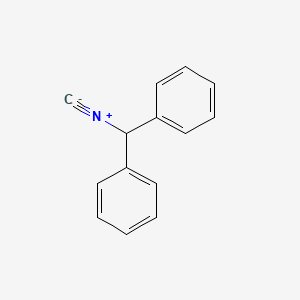

Diphenylmethyl isocyanide

Vue d'ensemble

Description

Diphenylmethyl isocyanate is a laboratory chemical used for the synthesis of substances .

Synthesis Analysis

The synthesis of isocyanides, including Diphenylmethyl isocyanide, has been studied extensively. One method involves the in-water dehydration of N-formamides to afford isocyanides using micellar conditions at room temperature . This method allows for the preparation of aliphatic isocyanides in an environmentally friendly manner . Another innovative isocyanide synthesis method avoids the aqueous workup, which can be performed on a scale from 0.2 mmol (in 96-well microtiter plates) up to 0.5 mol (multigram scale) .Molecular Structure Analysis

Diphenylmethyl isocyanide contains a total of 28 bonds, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aliphatic isocyanate .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of diisocyanates, including Diphenylmethyl isocyanide, are relevant to exposure in the workplace and in the general environment . These properties include density, hydrophobicity, physical state, and vapor pressure .Applications De Recherche Scientifique

Medicinal Chemistry

- Summary of the application : Isocyanides have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .

- Methods of application : The isocyanide functional group is used as an unconventional pharmacophore especially useful as a metal coordinating warhead .

- Results or outcomes : The biological activity of isocyanide-containing molecules has been described, supporting the idea of using the isocyanide functional group in the design of future drugs .

Palladium-Catalyzed Isocyanide Insertions

- Summary of the application : Isocyanides function as a CO-substitute in palladium-catalyzed cross couplings .

- Methods of application : In these transformations, isocyanides are inserted into a metal-carbon or metal-heteroatom bond .

- Results or outcomes : Recent developments in palladium catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .

Multicomponent Reactions

- Summary of the application : Isocyanides are used in multicomponent reactions, which are processes where three or more substrates react to give a product that contains essential parts of all starting materials .

- Methods of application : In the Passerini reaction, isocyanides react with carbonyl compounds and carboxylic acids to afford α-acyloxyamides . In the Ugi reaction, isocyanides react with amines, carbonyl compounds, and carboxylic acids to form peptidomimetics .

- Results or outcomes : These reactions have found wide applications in medicinal chemistry and drug discovery due to their efficiency and the diversity of products they can generate .

Polymer Chemistry

- Summary of the application : The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

- Methods of application : Isocyanates react with polyols in the presence of a catalyst or by heat to produce polyurethanes .

- Results or outcomes : Polyurethanes produced from these reactions have a wide range of applications, including foams, elastomers, adhesives, sealants, and coatings .

Biological Activity of Synthetic Isocyanides

- Summary of the application : Synthetic isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antiviral, plant fungicides, insecticides, and acaricides .

- Methods of application : The isocyanide group acts as a potential dipole and can form hydrogen bonds, making it useful in the design of future drugs .

- Results or outcomes : The biological activity of isocyanide-containing molecules has been described, supporting the idea of using the isocyanide functional group in many areas of drug discovery .

Palladium-Catalyzed Cross-Couplings

- Summary of the application : Isocyanides function as a CO-substitute in palladium-catalyzed cross couplings .

- Methods of application : In these transformations, isocyanides are inserted into a metal-carbon or metal-heteroatom bond .

- Results or outcomes : Recent developments in palladium catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .

Safety And Hazards

Orientations Futures

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The development of green PUs with properties and performance comparable to fossil-based ones is a future direction in this field .

Propriétés

IUPAC Name |

[isocyano(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKQCRSUOJRCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylmethyl isocyanide | |

CAS RN |

3128-85-6 | |

| Record name | 1,1′-(Isocyanomethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

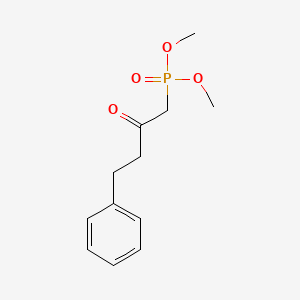

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

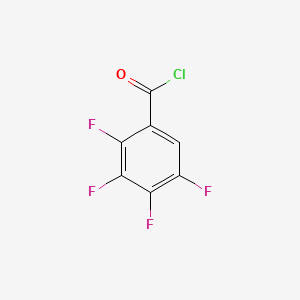

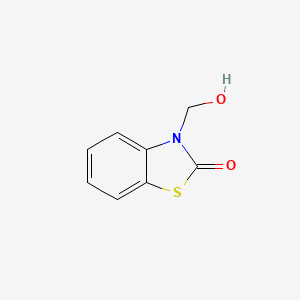

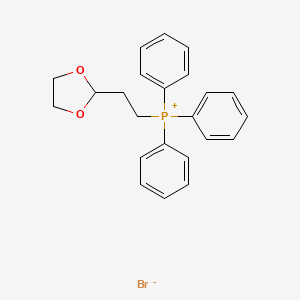

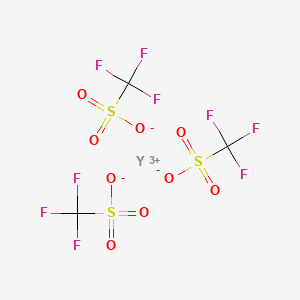

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)